4-({2-[9,10-Dimethoxy-5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetyl}amino)benzamide
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Overview
Description
4-({2-[9,10-Dimethoxy-5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetyl}amino)benzamide: is a complex organic compound with the following chemical formula:
C28H34N4O6
. It belongs to the class of isoindoloquinazolinones and exhibits interesting biological properties. Let’s explore its synthesis, reactions, applications, and more.Preparation Methods
Synthetic Routes: The synthetic route to obtain this compound involves several steps. While I don’t have access to specific proprietary methods, here’s a general outline:
Starting Materials: The synthesis begins with suitable starting materials, which may include substituted quinazolinones and acylating agents.
Acetylation: The acetyl group is introduced at the appropriate position using acetic anhydride or acetyl chloride.
Amidation: The amide linkage is formed by reacting the acetylated intermediate with an amine (such as isopropylamine).
Final Steps: Additional steps may be needed to introduce substituents or optimize the yield.
Industrial Production: Industrial-scale production methods are typically proprietary and closely guarded by manufacturers. academic research often provides insights into the synthetic pathways.
Chemical Reactions Analysis
Reactions:
Oxidation and Reduction: The compound may undergo redox reactions, leading to changes in its functional groups.
Substitution: Substituents on the benzene ring can be replaced via electrophilic aromatic substitution.
Amide Hydrolysis: Under specific conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Acetic Anhydride or Acetyl Chloride: For acetylation.
Strong Acids or Bases: For amide hydrolysis.
Electrophilic Aromatic Substitution Reagents: Such as nitric acid or sulfuric acid.
Major Products: The major product is the titled compound itself, 4-({2-[9,10-Dimethoxy-5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetyl}amino)benzamide.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological activity, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds or materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, researchers often compare it to related isoindoloquinazolinones. Its unique structure and properties set it apart.
Properties
Molecular Formula |
C26H22N4O6 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-[[2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C26H22N4O6/c1-35-19-12-11-17-21(22(19)36-2)26(34)30-18-6-4-3-5-16(18)25(33)29(24(17)30)13-20(31)28-15-9-7-14(8-10-15)23(27)32/h3-12,24H,13H2,1-2H3,(H2,27,32)(H,28,31) |
InChI Key |
GEKUXJNOVXIIJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)N)OC |
Origin of Product |
United States |
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